1-(3-Chlorophenyl)hexan-1-amine hydrochloride is a chemical compound characterized by its structure, which includes a hexane backbone with a 3-chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 155.62 g/mol. This compound is often utilized in various chemical and biological research applications due to its unique properties and interactions.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties.
1-(3-Chlorophenyl)hexan-1-amine hydrochloride has shown potential biological activities, particularly as a pharmacological agent. It acts as a substrate for various cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, it is noted as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of many drugs and xenobiotics . Additionally, its structural similarity to other psychoactive compounds suggests potential applications in neuropharmacology.
The synthesis of 1-(3-Chlorophenyl)hexan-1-amine hydrochloride typically involves the following steps:
This method allows for efficient production while maintaining high purity levels.
1-(3-Chlorophenyl)hexan-1-amine hydrochloride finds applications in several fields:
Interaction studies involving 1-(3-Chlorophenyl)hexan-1-amine hydrochloride have primarily focused on its metabolic pathways and enzyme interactions. It has been identified as a substrate for cytochrome P450 enzymes, particularly CYP1A2, indicating its potential impact on drug-drug interactions . Furthermore, studies suggest that it may interact with neurotransmitter systems due to its structural similarities with known psychoactive substances.
Several compounds share structural characteristics with 1-(3-Chlorophenyl)hexan-1-amine hydrochloride. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Structural Features | Unique Properties |
---|---|---|---|
1-(4-Chlorophenyl)hexan-1-amine hydrochloride | 24181180 | Similar hexane chain but with a para-chloro | Different biological activity profile |
(S)-1-(3-Chlorophenyl)propan-1-amine | 25755129 | Shorter propanamine chain | Potentially different pharmacokinetics |
(R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 | Ethane backbone instead of hexane | Varying receptor affinity |
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride | 1213318-20-7 | Hydrochloride salt form | Enhanced solubility |
These compounds exhibit varying degrees of biological activity and solubility profiles, making them suitable for different research applications.